Ethyl 5,5-dimethylpiperidine-3-carboxylate
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Overview
Description
Ethyl 5,5-dimethylpiperidine-3-carboxylate is a chemical compound with the molecular formula C10H19NO2 and a molecular weight of 185.26 g/mol . It is a piperidine derivative, which is a class of compounds known for their significant role in the pharmaceutical industry due to their biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5,5-dimethylpiperidine-3-carboxylate typically involves the reaction of piperidine derivatives with ethyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5,5-dimethylpiperidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Ethyl 5,5-dimethylpiperidine-3-carboxylate has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological systems.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of ethyl 5,5-dimethylpiperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The piperidine ring structure allows it to interact with various enzymes and receptors, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Ethyl 5,5-dimethylpiperidine-3-carboxylate can be compared with other piperidine derivatives, such as:
Piperidine: The parent compound, which is a simple six-membered ring containing one nitrogen atom.
Methylpiperidine: A derivative with a methyl group attached to the piperidine ring.
Dimethylpiperidine: A derivative with two methyl groups attached to the piperidine ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethyl ester group, which can influence its chemical reactivity and biological activity .
Properties
Molecular Formula |
C10H19NO2 |
---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
ethyl 5,5-dimethylpiperidine-3-carboxylate |
InChI |
InChI=1S/C10H19NO2/c1-4-13-9(12)8-5-10(2,3)7-11-6-8/h8,11H,4-7H2,1-3H3 |
InChI Key |
GBHVYLBXDFJGMI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC(CNC1)(C)C |
Origin of Product |
United States |
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